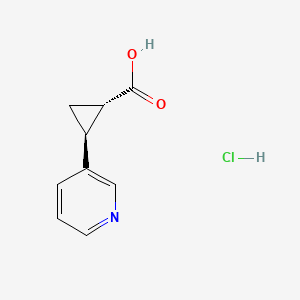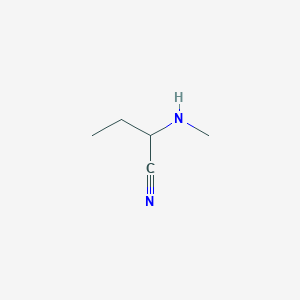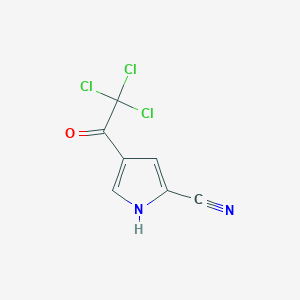![molecular formula C24H21N5O3 B2853639 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-41-9](/img/structure/B2853639.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. The structure comprises several key moieties, including a pyridine ring, a pyrimidine core, and a dihydroquinoline unit, interconnected by a series of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Condensation: : The synthesis typically begins with the condensation of 3,4-dihydroquinoline-1(2H)-one with an appropriate acyl chloride to introduce the oxoethyl group. This reaction is often catalyzed by an acid, such as hydrochloric acid, under reflux conditions.
Pyridine Ring Formation: : The next step involves the formation of the pyridine ring through a nucleophilic substitution reaction. Pyridine-4-carbaldehyde reacts with a nitrogen-containing base to form the desired intermediate.
Cyclization: : The final step includes the cyclization of the intermediate product with pyrimidine-2,4-dione. This is typically achieved through a high-temperature reaction in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, these reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield. Solvents like dichloromethane and toluene are commonly used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide. The oxidation primarily affects the dihydroquinoline moiety.
Reduction: : The compound can also be reduced using hydrogenation reactions, employing catalysts such as platinum or palladium.
Substitution: : It undergoes nucleophilic substitution reactions, particularly on the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Hydrogen gas with platinum or palladium catalysts
Nucleophilic agents: : Sodium hydride, lithium diisopropylamide
Oxidation products: : Oxidized quinoline derivatives
Reduction products: : Reduced pyrido[3,2-d]pyrimidine derivatives
Substitution products: : Various substituted pyridine and pyrimidine analogs
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.
Antimicrobial Activity: : Exhibits significant activity against a broad spectrum of bacterial strains, making it a candidate for new antibiotic development.
Enzyme Inhibition: : Acts as an inhibitor of certain enzymes, which could be useful in the study of metabolic pathways.
Anti-inflammatory Agents: : Has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Anticancer Research: : Investigated for its ability to induce apoptosis in cancer cells, showing promise as a chemotherapeutic agent.
Polymer Science: : Used in the creation of specialized polymers with unique mechanical and thermal properties.
Material Science: : Integrated into materials for electronic applications due to its conductive properties.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Enzyme Binding: : It binds to active sites of enzymes, blocking their activity. For instance, it inhibits certain proteases and kinases.
Signal Pathway Modulation: : It can modulate intracellular signaling pathways, affecting processes like cell division and apoptosis. This is particularly relevant in its anticancer properties.
Comparison with Similar Compounds
Similar Compounds:
1-(2-(2-oxo-2-phenylethyl)-3,4-dihydroquinolin-1(2H)-yl)-pyrimidine-2,4(1H,3H)-dione: : This compound shares the dihydroquinoline and pyrimidine core but lacks the pyridine ring, which changes its chemical reactivity and biological activity.
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(phenylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: : Similar in structure but with a phenyl group instead of a pyridine ring, impacting its interaction with biological targets.
Uniqueness: What sets 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, allowing it to participate in a wide variety of chemical reactions and interact with multiple biological targets, providing a broad spectrum of applications across different scientific fields.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-4-6-18-5-1-2-7-19(18)27)16-28-20-8-3-11-26-22(20)23(31)29(24(28)32)15-17-9-12-25-13-10-17/h1-3,5,7-13H,4,6,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXZZMGTOGYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2853559.png)

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2853566.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2853573.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2853579.png)
